

# initial clinical trials of gantacurium chloride (GW280430A)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Gantacurium chloride |           |
| Cat. No.:            | B1674625             | Get Quote |

An In-depth Technical Guide on the Initial Clinical Trials of **Gantacurium Chloride** (GW280430A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trials of **gantacurium chloride** (formerly GW280430A), an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is synthesized from published preclinical and clinical trial data.

## **Core Pharmacological Profile**

**Gantacurium chloride** is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its mechanism of action is as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. A key characteristic of gantacurium is its unique, organ-independent metabolism.[2] Inactivation occurs through two primary pathways: a rapid adduction with the endogenous amino acid L-cysteine and a slower, pH-sensitive hydrolysis of its ester bonds.[2] This dual mechanism results in a rapid onset and an ultra-short duration of action.[3]

## **Initial Phase I Clinical Trial**

The first-in-human clinical trial of **gantacurium chloride** was a dose-ranging study conducted in 31 healthy adult male volunteers.[3] The primary objectives were to determine the dose



producing 95% neuromuscular block (ED95) and to evaluate the pharmacodynamics and safety of increasing multiples of the ED95.

## **Experimental Protocols**

Anesthesia: Anesthesia was induced and maintained with a combination of propofol, midazolam, and fentanyl, which are known to have minimal effects on neuromuscular transmission.

Neuromuscular Monitoring: The neuromuscular block was assessed at the adductor pollicis muscle by measuring the response to ulnar nerve stimulation using standard mechanomyographic monitoring. While the specific parameters of the train-of-four (TOF) stimulation were not detailed in the available literature, standard clinical practice for such trials typically involves supramaximal square-wave stimuli of 0.2 ms duration delivered in a train-of-four pattern every 10-15 seconds.

Cardiovascular and Safety Monitoring: Standard monitoring of cardiovascular parameters, including heart rate and blood pressure, was conducted. Plasma histamine concentrations were also measured to assess the potential for histamine release, a known side effect of some neuromuscular blocking agents.

## **Quantitative Data**

The following tables summarize the key quantitative findings from the initial clinical trials of **gantacurium chloride**.

Table 1: Gantacurium Chloride (GW280430A) Dose-Response and Onset of Action

| Parameter                            | Value              |
|--------------------------------------|--------------------|
| ED95                                 | 0.19 mg/kg         |
| Dose Range Studied                   | 1 to 4 x ED95      |
| Time to 90% Block (Onset)            | 1.3 to 2.1 minutes |
| Time to Maximum Block (1.5 x ED95)   | ~90 seconds        |
| Time to Maximum Block (2.5-3 x ED95) | ≤90 seconds        |



Table 2: Gantacurium Chloride (GW280430A) Duration of Action and Recovery Profile

| Parameter                                | Value                            |
|------------------------------------------|----------------------------------|
| Clinical Duration (up to 0.72 mg/kg)     | ≤10 minutes                      |
| Clinical Durations (Dose-Dependent)      | 4.7 to 10.1 minutes              |
| 5% to 95% Recovery Rate                  | ~7 minutes (independent of dose) |
| 25% to 75% Recovery Rate                 | ~3 minutes (independent of dose) |
| Time to TOF Ratio ≥ 0.9 (at ~2-3 x ED95) | 11 to 14 minutes                 |

Table 3: Adverse Effects - Histamine Release

| Dose (Multiple of ED95) | Observation                                                           |
|-------------------------|-----------------------------------------------------------------------|
| ≤ 2.5 x ED95            | No significant histamine release                                      |
| 3 x ED95                | Transient cardiovascular side effects suggestive of histamine release |
| 4 x ED95                | Significant elevation in plasma histamine concentrations              |

# Visualizations Inactivation Pathway of Gantacurium Chloride

The following diagram illustrates the dual, organ-independent inactivation pathways of **gantacurium chloride**.





Click to download full resolution via product page

Inactivation pathways of gantacurium chloride.

## **Experimental Workflow of the Initial Phase I Clinical Trial**

This diagram outlines the workflow of the first-in-human clinical trial of gantacurium chloride.



#### Workflow of the Initial Phase I Clinical Trial of Gantacurium Chloride



Click to download full resolution via product page

Phase I clinical trial experimental workflow.



## **Summary and Conclusion**

The initial clinical trials of **gantacurium chloride** (GW280430A) demonstrated that it is a non-depolarizing neuromuscular blocking agent with a rapid onset and an ultra-short duration of action. The recovery from the neuromuscular block was found to be rapid, predictable, and independent of the administered dose, suggesting a lack of cumulative effect. While the pharmacodynamic profile is promising, particularly as a potential alternative to succinylcholine, dose-dependent histamine release was observed at higher doses (≥ 3 x ED95). Further clinical development of **gantacurium chloride** was subsequently halted. This guide provides a foundational understanding of the initial clinical pharmacology of this compound for professionals in the field of drug development and anesthesia research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gantacurium chloride Wikipedia [en.wikipedia.org]
- 3. Novel drug development for neuromuscular blockade PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [initial clinical trials of gantacurium chloride (GW280430A)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674625#initial-clinical-trials-of-gantacurium-chloride-gw280430a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com